molecular formula C31H45ClN2O10 B1670638 Dilazep dihidrocloruro CAS No. 20153-98-4

Dilazep dihidrocloruro

Número de catálogo B1670638
Número CAS: 20153-98-4
Peso molecular: 641.1 g/mol
Clave InChI: YLKCJCKBCGPGER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Dilazep dihydrochloride has a wide range of scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of dilazep involves the reaction of bis-(3-hydroxypropyl)-ethylene diamine with 1-bromo-3-chloropropane to form homopiperazine. This intermediate is then esterified with 3,4,5-trimethoxybenzoyl chloride to yield dilazep .

Industrial Production Methods: Industrial production methods for dilazep dihydrochloride typically involve large-scale synthesis using the same chemical reactions as described above. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Esterification typically involves reagents like acyl chlorides and bases such as pyridine.

Major Products: The major product of the esterification reaction in the synthesis of dilazep is the esterified compound itself, dilazep .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for Cormelian involves the conversion of a primary amine to a tertiary amine through a Mannich reaction. The resulting tertiary amine is then reacted with an aldehyde to form an imine, which is subsequently reduced to the final product.", "Starting Materials": [ "Primary amine (e.g. methylamine)", "Aldehyde (e.g. benzaldehyde)", "Reducing agent (e.g. sodium borohydride)", "Solvent (e.g. ethanol)" ], "Reaction": [ "Step 1: Mannich reaction", "- Combine primary amine, aldehyde, and a catalyst (e.g. formaldehyde) in a solvent (e.g. ethanol)", "- Heat the mixture to reflux for several hours", "- Allow the mixture to cool and filter off any precipitate", "- Wash the precipitate with a solvent (e.g. water) to remove any impurities", "- Dry the precipitate under vacuum to obtain the tertiary amine intermediate", "Step 2: Imine formation", "- Combine the tertiary amine intermediate with the aldehyde in a solvent (e.g. ethanol)", "- Heat the mixture to reflux for several hours", "- Allow the mixture to cool and filter off any precipitate", "- Wash the precipitate with a solvent (e.g. water) to remove any impurities", "- Dry the precipitate under vacuum to obtain the imine intermediate", "Step 3: Reduction", "- Combine the imine intermediate with a reducing agent (e.g. sodium borohydride) in a solvent (e.g. ethanol)", "- Heat the mixture to reflux for several hours", "- Allow the mixture to cool and filter off any precipitate", "- Wash the precipitate with a solvent (e.g. water) to remove any impurities", "- Dry the precipitate under vacuum to obtain the final product, Cormelian" ] }

Número CAS

20153-98-4

Fórmula molecular

C31H45ClN2O10

Peso molecular

641.1 g/mol

Nombre IUPAC

3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C31H44N2O10.ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;/h18-21H,7-17H2,1-6H3;1H

Clave InChI

YLKCJCKBCGPGER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

SMILES canónico

COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl

Apariencia

Solid powder

Otros números CAS

20153-98-4

Pictogramas

Irritant

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Asta C 4898
Biopropazepan Trimethoxybenzoate
C 4898, Asta
Cormelian
Dilazep
Trimethoxybenzoate, Biopropazepan

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cormelian
Reactant of Route 2
Reactant of Route 2
Cormelian
Reactant of Route 3
Reactant of Route 3
Cormelian
Reactant of Route 4
Reactant of Route 4
Cormelian
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cormelian
Reactant of Route 6
Reactant of Route 6
Cormelian

Q & A

Q1: What is the primary mechanism of action of dilazep dihydrochloride?

A1: While the exact mechanism of action remains to be fully elucidated, research suggests that dilazep dihydrochloride exerts its effects primarily through the modulation of various pathways related to platelet function, inflammation, and vascular tone. It demonstrates antiplatelet activity by improving prostanoid metabolism, specifically decreasing the TXB2/6-keto-PGF1α ratio, which indicates a shift towards a less pro-thrombotic state. [] This suggests a potential role in preventing atherosclerosis and thromboembolism. []

Q2: How does dilazep dihydrochloride affect inflammation?

A2: Studies indicate that dilazep dihydrochloride exhibits anti-inflammatory properties by suppressing the production of nitric oxide (NO) and the expression of TNF-α mRNA in lipopolysaccharide-stimulated RAW 264 cells. [, ] This suppression of NO synthesis is believed to occur through the inhibition of TNF-α expression via adenosine receptors. [, ]

Q3: Does dilazep dihydrochloride have any impact on cerebral blood flow?

A3: Yes, research in animal models suggests that dilazep dihydrochloride may offer protection against cerebral ischemia-reperfusion injury. [] It has been shown to reduce neurological symptoms, brain edema, and lipid peroxidation in the brain following ischemia and reperfusion. [] Furthermore, in a canine model of cerebral vasospasm after subarachnoid hemorrhage, intravenous dilazep dihydrochloride significantly inhibited angiographic vasospasm. []

Q4: How does dilazep dihydrochloride affect adenosine levels?

A4: Dilazep dihydrochloride is thought to increase the concentration of extracellular adenosine by preventing its absorption into cells. [] This increase in extracellular adenosine is believed to contribute to the drug's vasodilatory and anti-inflammatory effects. []

Q5: What is the molecular formula and weight of dilazep dihydrochloride?

A5: The molecular formula of dilazep dihydrochloride is C30H42N2O8·2HCl, and its molecular weight is 639.57 g/mol.

Q6: Is there any information available regarding the spectroscopic data of dilazep dihydrochloride?

A6: Specific spectroscopic data for dilazep dihydrochloride is not provided in the provided research articles.

Q7: What is the pharmacokinetic profile of dilazep dihydrochloride?

A7: Studies in hypertensive patients show that dilazep dihydrochloride, after a single oral dose, exhibits a mean elimination half-life of 3.04 hours. [] The time to reach maximum absorption (tmax) was found to be 1.40 hours. [] Dilazep dihydrochloride appears to be well-tolerated in doses up to 900 mg daily, with minimal effects on blood pressure and cardiac hemodynamic function. []

Q8: What are the potential clinical applications of dilazep dihydrochloride based on the research?

A8: Research suggests potential applications in various conditions:

  • Diabetic Nephropathy: Dilazep dihydrochloride shows promise in improving microalbuminuria and potentially preventing the progression of diabetic nephropathy. [, , , ] Studies suggest it might achieve this by reducing urinary podocyte loss [] and preserving anionic charges in the glomerular basement membrane. []
  • IgA Nephropathy: Dilazep dihydrochloride demonstrates positive effects in some patients with IgA nephropathy, particularly those with mild glomerulosclerosis, by reducing proteinuria. []
  • Vertigo and Dizziness: Dilazep dihydrochloride has been investigated for treating vertigo and dizziness, particularly in patients with Meniere's disease and Lermoyez's disease. [, , , , ] Clinical trials suggest it might reduce the frequency and severity of vertigo attacks. []
  • Chronic Renal Failure: Research indicates a potential additive renoprotective effect when dilazep dihydrochloride is used in combination with AST-120 in some patients with chronic renal failure. []

Q9: What are some potential areas for future research on dilazep dihydrochloride?

A9: Future research could explore:

  • Combination Therapies: Exploring potential synergistic effects of dilazep dihydrochloride with other medications, such as renin-angiotensin system inhibitors (RASIs) and AST-120. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.